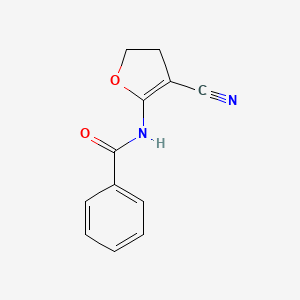
Benzamide, N-(3-cyano-4,5-dihydro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide: is an organic compound that features a cyano group attached to a dihydrofuran ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: The preparation of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide can be achieved through the cyanoacetylation of amines.
Fusion Method: Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrofuran ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.
Major Products:
Oxidation: Products may include oxidized derivatives of the dihydrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry:
Heterocyclic Synthesis: The compound is used as a precursor in the synthesis of various heterocyclic compounds.
Nonlinear-Optical Chromophores: It is involved in the synthesis of chromophores with significant nonlinear optical properties.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide: This compound shares a similar cyano group and heterocyclic structure but differs in the presence of a benzothiophene ring.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: These compounds have a similar dihydrofuran ring but feature additional cyano groups, enhancing their electron-withdrawing properties.
Uniqueness: N-(3-Cyano-4,5-dihydrofuran-2-yl)benzamide is unique due to its specific combination of a cyano group, dihydrofuran ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
98061-56-4 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(4-cyano-2,3-dihydrofuran-5-yl)benzamide |
InChI |
InChI=1S/C12H10N2O2/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,14,15) |
InChI Key |
ZZDGEANNPXFWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1C#N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















